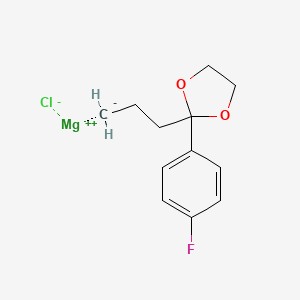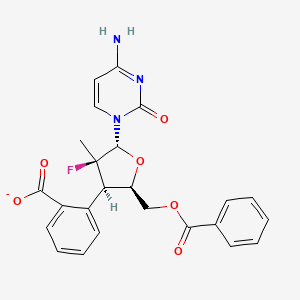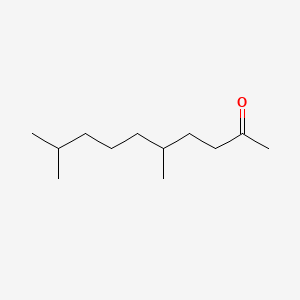
5,9-Dimethyl-2-decanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dimethyl-decan-2-one is an organic compound with the molecular formula C12H24O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known by its systematic name, 5,9-dimethyl-decan-2-one, and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-dimethyl-decan-2-one can be achieved through several methods. One common approach involves the alkylation of 2-decanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of 5,9-dimethyl-decan-2-one typically involves large-scale alkylation reactions using similar principles as laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,9-Dimethyl-decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Alkylated ketones or other substituted products.
Applications De Recherche Scientifique
5,9-Dimethyl-decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,9-dimethyl-decan-2-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-Decanone: A structurally similar ketone with a slightly different substitution pattern.
Methyl octyl ketone: Another ketone with a similar carbon chain length but different branching.
Octyl methyl ketone: Similar in structure but with different alkyl groups attached to the carbonyl carbon.
Uniqueness: 5,9-Dimethyl-decan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and industrial applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H24O |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
5,9-dimethyldecan-2-one |
InChI |
InChI=1S/C12H24O/c1-10(2)6-5-7-11(3)8-9-12(4)13/h10-11H,5-9H2,1-4H3 |
Clé InChI |
JLUPXNKKEGLDEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)
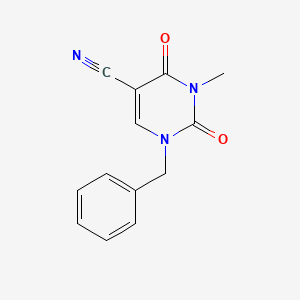
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
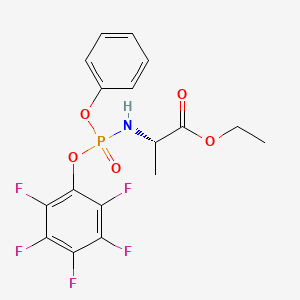
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)

